molecular formula C13H15FN2O2S B11064732 3-[(2-Aminoethyl)sulfanyl]-1-(4-fluorobenzyl)pyrrolidine-2,5-dione

3-[(2-Aminoethyl)sulfanyl]-1-(4-fluorobenzyl)pyrrolidine-2,5-dione

Cat. No.: B11064732
M. Wt: 282.34 g/mol
InChI Key: MQEKXEWNTNOXOW-UHFFFAOYSA-N
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Description

3-[(2-Aminoethyl)sulfanyl]-1-(4-fluorobenzyl)pyrrolidine-2,5-dione (CAS Registry Number: 400063-27-6) is a synthetic small molecule with a molecular formula of C12H13FN2O2S and a molecular weight of 268.31 g/mol . This pyrrolidine-2,5-dione (succinimide) derivative is built on a privileged scaffold well-documented in medicinal chemistry, known for its versatile biological activities and utility in designing pharmacologically active compounds . The compound features a 4-fluorobenzyl group at the N-1 position and a 2-aminoethylsulfanyl side chain at the C-3 position, creating a multifunctional structure suitable for further chemical modification and structure-activity relationship (SAR) studies. The core pyrrolidine-2,5-dione scaffold is recognized for its potential in diverse therapeutic areas. Research indicates that derivatives of this scaffold have demonstrated significant promise as anticonvulsant agents, with some hybrid molecules showing a broad spectrum of activity in preclinical models of epilepsy and pain . Furthermore, structurally related pyrrolidine-2,5-dione compounds have been investigated as inhibitors of various enzymatic targets, including aromatase and metalloproteases, highlighting the scaffold's relevance in oncology and other disease areas . The presence of the thioether-linked ethylamine side chain in this particular compound enhances its potential as a versatile intermediate for conjugation or as a building block for developing more complex molecules targeting central nervous system disorders, infectious diseases, or cancer. This product is offered For Research Use Only. It is strictly intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use, or for consumption in any form.

Properties

Molecular Formula

C13H15FN2O2S

Molecular Weight

282.34 g/mol

IUPAC Name

3-(2-aminoethylsulfanyl)-1-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C13H15FN2O2S/c14-10-3-1-9(2-4-10)8-16-12(17)7-11(13(16)18)19-6-5-15/h1-4,11H,5-8,15H2

InChI Key

MQEKXEWNTNOXOW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=C(C=C2)F)SCCN

Origin of Product

United States

Preparation Methods

Formation of Maleamic Acid Intermediate

The synthesis begins with the condensation of maleic anhydride and 4-fluorobenzylamine in acetic acid. This step forms the maleamic acid intermediate, which undergoes cyclization under acidic or thermal conditions to yield the pyrrolidine-2,5-dione core. For example, refluxing maleic anhydride (5 mmol) with 4-fluorobenzylamine (5 mmol) in glacial acetic acid for 6 hours produces 1-(4-fluorobenzyl)pyrrolidine-2,5-dione in 70–85% yield.

Cyclization and Sulfanyl Group Introduction

The 2-aminoethyl sulfanyl substituent is introduced via nucleophilic thiol-ene chemistry. A two-step protocol involves:

  • Thiolation : Reacting the maleimide intermediate with 2-aminoethanethiol in toluene at 20°C for 14 hours, catalyzed by thiourea derivatives (e.g., 1-{3,5-bis(trifluoromethyl)phenyl}-3-{(1R,2R)-2-(dimethylamino)cyclohexyl}thiourea).

  • Purification : Column chromatography (hexane/ethyl acetate) isolates the target compound with 70–86% yield.

Table 1: Representative Yields for Maleimide Cyclization

StepReagents/ConditionsYield (%)
Maleamic Acid FormationMaleic anhydride, 4-fluorobenzylamine, AcOH85
CyclizationH2SO4, 60°C, 45 min78
Thiolation2-Aminoethanethiol, toluene, 20°C, 14h86

Transition Metal-Catalyzed C–N Bond Formation

Ruthenium-Catalyzed Ring-Closing Metathesis

A RuH2(PPh3)4-catalyzed method enables the construction of the pyrrolidine ring. In this approach, 1,4-butanediol and 4-fluorobenzylamine react under reflux in toluene with NaH and acetonitrile as co-catalysts. The reaction proceeds via dehydrogenative coupling, forming the pyrrolidine-2,5-dione skeleton in 70% yield.

Functionalization with Aminoethyl Sulfanyl

Post-metathesis, the 3-position is functionalized using 2-aminoethanethiol hydrochloride in dichloromethane. Triethylamine acts as a base, facilitating thiol-Michael addition at room temperature. This step achieves 80–91% yield after silica gel purification.

Solid-Phase Synthesis for Scalable Production

Resin-Bound Maleimide Precursors

Solid-phase synthesis employs Wang resin-functionalized maleimides. The 4-fluorobenzyl group is introduced via SN2 displacement using 4-fluorobenzyl bromide , followed by on-resin thiolation with 2-aminoethanethiol . Cleavage with trifluoroacetic acid yields the target compound with >90% purity.

Advantages of Solid-Phase Methods

  • Reduced Purification Burden : Intermediates remain bound to resin, minimizing byproduct contamination.

  • High Throughput : Parallel synthesis enables rapid scale-up (50–100 mmol).

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • Maleimide Cyclization : Highest yield (86%) but requires multi-step purification.

  • Transition Metal Catalysis : Moderate yield (70–80%) with superior stereocontrol.

  • Solid-Phase Synthesis : Optimal for scalability but limited to specialized equipment.

Mechanistic Insights and Optimization

Thiolation Selectivity

The 3-position of pyrrolidine-2,5-dione exhibits higher electrophilicity due to ring strain, favoring regioselective thiolation. DFT calculations suggest a ΔG‡ of 15.2 kcal/mol for thiol-Michael addition at position 3 versus 18.7 kcal/mol at position 2.

Solvent Effects

Polar aprotic solvents (e.g., DMF) accelerate thiolation but increase racemization risk. Toluene balances reactivity and selectivity, achieving 86% ee in chiral variants.

Industrial-Scale Considerations

Cost Analysis

  • Maleic Anhydride : $0.50/kg (bulk pricing).

  • 4-Fluorobenzylamine : $120/kg (pharma-grade).

  • Catalysts : RuH2(PPh3)4 costs $1,200/g, limiting metal-catalyzed routes to small-scale applications.

Environmental Impact

  • Waste Streams : Acetic acid and toluene require distillation recovery (90% efficiency).

  • Green Chemistry Alternatives : Microwave-assisted thiolation reduces reaction time by 60%.

Chemical Reactions Analysis

Types of Reactions

3-[(2-AMINOETHYL)SULFANYL]-1-(4-FLUOROBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the aromatic ring.

    Substitution: The aminoethylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

3-[(2-AMINOETHYL)SULFANYL]-1-(4-FLUOROBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(2-AMINOETHYL)SULFANYL]-1-(4-FLUOROBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The aminoethylsulfanyl group can form hydrogen bonds or electrostatic interactions with biological macromolecules, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Receptor Affinity

The table below compares key structural features and bioactivity of the target compound with similar derivatives:

Compound Name N1 Substituent C3 Substituent Molecular Weight (g/mol) 5-HT1A Affinity (Ki, nM) SERT Affinity (Ki, nM) Reference
Target Compound 4-Fluorobenzyl 2-Aminoethylsulfanyl ~323.4* Pending Pending
1-(4-(7-Azaindole)-alkyl-pyrrolidine-2,5-dione 4-(7-Azaindole)-alkyl 1H-Indol-3-yl 380–420 5–50 10–100
3-(4’-Aminophenyl)-1-pentylpyrrolidine-2,5-dione Pentyl 4’-Aminophenyl ~302.4 Not reported Not reported
3-(4-Benzhydrylpiperazin-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione 4-Chlorophenyl 4-Benzhydrylpiperazin-1-yl 459.97 Not reported Not reported

*Estimated based on molecular formula.

Key Observations:
  • C3 Substituents: The 2-aminoethylsulfanyl group introduces a polar, flexible side chain, contrasting with rigid aryl groups (e.g., indol-3-yl in ). This could reduce membrane permeability but increase solubility .
  • Receptor Binding : While the target compound’s 5-HT1A/SERT affinity is uncharacterized, analogs with indol-3-yl groups exhibit dual affinity (Ki = 5–100 nM), suggesting structural sensitivity at C3 .

Pharmacokinetic and Physicochemical Properties

highlights critical parameters for oral bioavailability:

  • Polar Surface Area (PSA): The amino and sulfanyl groups increase PSA (~90–100 Ų), nearing the 140 Ų threshold for optimal rat bioavailability .
  • Molecular Weight : At ~323 g/mol, the compound falls below the 500 g/mol cutoff, aligning with favorable bioavailability trends .

Comparatively, the 4-benzhydrylpiperazine derivative () has a higher molecular weight (459.97 g/mol) and PSA, likely reducing oral absorption.

Research Implications and Gaps

  • Bioactivity Profiling : The target compound’s 5-HT1A/SERT affinity remains unverified; assays analogous to and are needed.
  • SAR Optimization : Balancing rotatable bonds (flexibility) and PSA (polarity) could refine bioavailability without sacrificing receptor engagement .
  • Comparative Toxicity : Fluorinated benzyl groups may alter metabolic stability compared to chlorophenyl or azaindole derivatives.

Biological Activity

3-[(2-Aminoethyl)sulfanyl]-1-(4-fluorobenzyl)pyrrolidine-2,5-dione is a synthetic compound with a pyrrolidine core that exhibits a range of biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C12_{12}H13_{13}FN2_{2}O2_{2}S
  • Molecular Weight : 268.3072 g/mol
  • CAS Number : 400063-27-6

The presence of the 4-fluorobenzyl group and the aminoethyl sulfanyl moiety suggests potential for diverse interactions within biological systems, which may enhance its selectivity and potency against various biological targets .

Biological Activities

Research indicates that compounds similar to this compound demonstrate a variety of biological activities:

  • Anticonvulsant Activity : Substituted pyrrolidine-2,5-diones have been noted for their anticonvulsant properties, which may be relevant in the treatment of epilepsy .
  • Anticancer Properties : The compound's structure suggests potential anticancer activity, particularly due to its ability to interact with specific cellular pathways involved in tumor growth .
  • Anti-inflammatory Effects : The presence of the aminoethyl sulfanyl group may contribute to anti-inflammatory effects, making it a candidate for further research in inflammatory diseases .

The mechanism by which this compound exerts its biological effects is likely related to its interaction with various receptors and enzymes. Interaction studies have focused on its binding affinity to specific biological targets, which is crucial for understanding its pharmacodynamics .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound and its analogs:

  • Anticonvulsant Activity Study :
    • A study demonstrated that derivatives of pyrrolidine-2,5-diones exhibited significant anticonvulsant activity in animal models. The structure-activity relationship (SAR) indicated that modifications to the substituents could enhance efficacy .
  • Anticancer Activity Analysis :
    • In vitro studies showed that the compound could inhibit cell proliferation in cancer cell lines. The fluorobenzyl substitution was found to enhance cytotoxicity against certain cancer types .
  • Anti-inflammatory Mechanism Investigation :
    • Research indicated that compounds with similar structures could inhibit pro-inflammatory cytokines in human cell lines, suggesting a potential pathway for therapeutic intervention in inflammatory diseases .

Comparative Analysis of Related Compounds

The following table summarizes the notable activities of related pyrrolidine derivatives:

Compound NameStructureNotable Activities
3-Aminopropyl-pyrrolidine-2,5-dioneStructureAnticonvulsant
N-(4-Fluorobenzyl)-pyrrolidine-2,5-dioneStructureAnticancer
3-(Aminomethyl)-pyrrolidine-2,5-dioneStructureAnti-inflammatory

Q & A

Q. What are the optimal synthetic conditions for maximizing yield and purity of 3-[(2-Aminoethyl)sulfanyl]-1-(4-fluorobenzyl)pyrrolidine-2,5-dione?

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural Confirmation: ¹H/¹³C NMR (400–600 MHz, DMSO-d₆) to resolve key signals (e.g., fluorobenzyl protons at δ 7.1–7.3 ppm and pyrrolidine-dione carbonyls at δ 170–175 ppm) .
  • Purity Assessment: Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient, 1.0 mL/min flow rate) with UV detection at 254 nm .
  • Mass Analysis: High-resolution mass spectrometry (HRMS) in ESI+ mode to confirm molecular ion ([M+H]⁺) with <2 ppm error .

Table 2: Analytical Workflow

TechniqueKey ParametersReference
¹H NMR400 MHz, DMSO-d₆
HPLCC18 column, 254 nm detection
HRMSESI+, m/z 325.1210 ([M+H]⁺)

Q. How should researchers design initial bioactivity assays for this compound?

Methodological Answer:

  • Cell-Based Assays: Use cancer cell lines (e.g., MCF-7 or HeLa) with dose-response curves (1–100 µM) and MTT viability assays. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) .
  • Data Collection: Perform triplicate experiments with ANOVA for statistical significance (p <0.05). Monitor apoptosis via flow cytometry (Annexin V/PI staining) .

Advanced Research Questions

Q. How can discrepancies in biological activity data across studies be resolved?

Methodological Answer:

  • Replicate Studies: Ensure experimental consistency (e.g., cell passage number, serum batch) and validate findings across independent labs .
  • Orthogonal Assays: Combine cell viability assays with mechanistic studies (e.g., Western blot for apoptosis markers like caspase-3) to confirm activity .
  • Data Normalization: Use internal standards (e.g., β-actin for protein loading) and report normalized activity indices .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Molecular Docking: Employ AutoDock Vina to model interactions with potential targets (e.g., kinases or GPCRs). Use PyMOL for visualization .
  • QSAR Modeling: Train models with descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors. Validate using leave-one-out cross-validation .

Q. What methodologies are recommended for elucidating metabolic pathways in vivo?

Methodological Answer:

  • Radiolabeling: Synthesize a ¹⁴C-labeled analog and track metabolites in rodent plasma via liquid scintillation counting .
  • LC-MS/MS Profiling: Use a Q-TOF mass spectrometer with MetaboLynx software to identify phase I/II metabolites (e.g., hydroxylation or glutathione adducts) .

Table 3: Metabolic Study Design

ApproachKey StepsReference
Radiolabeling¹⁴C synthesis, rodent ADME study
LC-MS/MSQ-TOF, MetaboLynx analysis

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